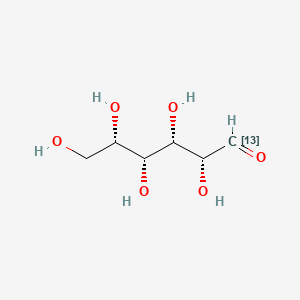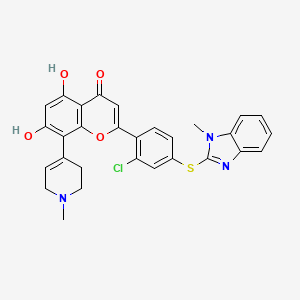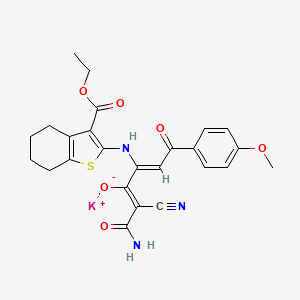
Ano1-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ano1-IN-2 is a compound known for its inhibitory effects on the calcium-activated chloride channel anoctamin 1 (ANO1), also known as transmembrane protein 16A. ANO1 is involved in various physiological processes, including epithelial chloride secretion, smooth muscle contraction, and sensory signal transduction. Overexpression of ANO1 has been linked to several pathological conditions, such as cancer and hypertension .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ano1-IN-2 typically involves the preparation of pyrimidine derivatives. Pyrimidine is a nitrogen-containing heterocyclic compound that serves as a core structure for many pharmacologically active compounds . The synthetic route generally includes the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate aldehydes with guanidine or its derivatives under acidic or basic conditions.
Substitution reactions: Various substituents are introduced to the pyrimidine core through nucleophilic substitution reactions, often using halogenated pyrimidines as intermediates.
Final modifications: Additional functional groups are added to enhance the compound’s inhibitory activity against ANO1.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as high-throughput screening and automated synthesis are often employed to streamline production .
Analyse Chemischer Reaktionen
Types of Reactions
Ano1-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrimidine core.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated pyrimidines, along with nucleophiles like amines and thiols, are frequently used in substitution reactions.
Major Products
The major products formed from these reactions are various derivatives of this compound, each with potentially different inhibitory activities against ANO1 .
Wissenschaftliche Forschungsanwendungen
Ano1-IN-2 has several scientific research applications, including:
Cancer Research: This compound is used to study the role of ANO1 in cancer progression and to develop potential anticancer therapies.
Neuroscience: The compound helps in understanding the role of ANO1 in neuronal excitability and sensory signal transduction.
Pharmacology: This compound is used to investigate the pharmacological properties of ANO1 inhibitors and their potential therapeutic applications.
Wirkmechanismus
Ano1-IN-2 exerts its effects by inhibiting the calcium-activated chloride channel ANO1. This inhibition disrupts the chloride ion flux across cell membranes, affecting various physiological processes. The molecular targets of this compound include the high-affinity calcium-binding sites on ANO1, which are essential for channel activation .
Vergleich Mit ähnlichen Verbindungen
Ano1-IN-2 is compared with other ANO1 inhibitors such as vitekwangin B and Ani-D2. While vitekwangin B reduces ANO1 protein levels without inhibiting channel function, Ani-D2 is a potent and selective ANO1 inhibitor with minimal effects on other chloride channels . This compound is unique in its specific inhibition of ANO1, making it a valuable tool for studying the physiological and pathological roles of this channel.
List of Similar Compounds
Vitekwangin B: A natural compound that reduces ANO1 protein levels.
Ani-D2: A selective ANO1 inhibitor with potent anticancer activity.
TMEM16A inhibitors: A class of compounds targeting the same chloride channel as this compound.
Eigenschaften
Molekularformel |
C16H14ClN3O2S2 |
|---|---|
Molekulargewicht |
379.9 g/mol |
IUPAC-Name |
2-[(4-chlorobenzoyl)carbamothioylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H14ClN3O2S2/c17-9-6-4-8(5-7-9)14(22)19-16(23)20-15-12(13(18)21)10-2-1-3-11(10)24-15/h4-7H,1-3H2,(H2,18,21)(H2,19,20,22,23) |
InChI-Schlüssel |
OZBIYLGREOSUQC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C1)SC(=C2C(=O)N)NC(=S)NC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


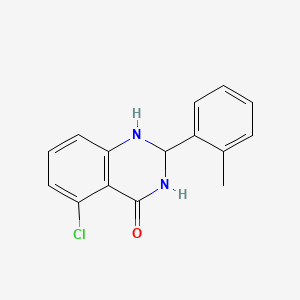
![(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15141401.png)

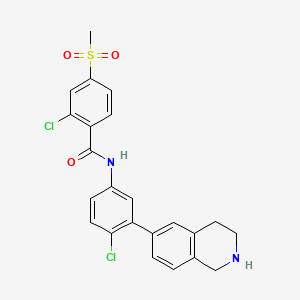


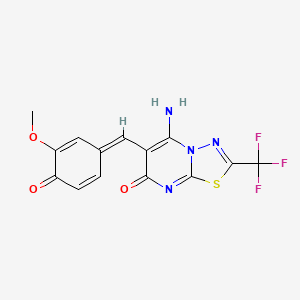
![[D-Pro2,D-Trp7,9] Substance P](/img/structure/B15141444.png)

